Furo[3,2-E]benzoxazole
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Overview
Description
Benzofuro[4,5-d]oxazole is a heterocyclic compound that features a fused benzofuran and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[4,5-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide . The reaction is carried out at moderate temperatures, often around 50°C, to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of Benzofuro[4,5-d]oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzofuro[4,5-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitro compounds, and hydroxyl groups are commonly employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include substituted benzofuro[4,5-d]oxazole derivatives with potential biological activities .
Scientific Research Applications
Benzofuro[4,5-d]oxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Benzofuro[4,5-d]oxazole involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s antiviral activity is linked to its interference with viral replication processes . The exact molecular pathways and targets vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Benzofuran: Shares the benzofuran ring but lacks the oxazole component.
Benzoxazole: Contains the oxazole ring but not the fused benzofuran structure.
Benzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: Benzofuro[4,5-d]oxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties.
Properties
CAS No. |
50511-87-0 |
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Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[3,2-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-9(10-5-12-8)6-3-4-11-7(1)6/h1-5H |
InChI Key |
HYGAISRIXKFCCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1OC=C3)N=CO2 |
Origin of Product |
United States |
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